molecular formula C12H16ClN B14518687 Spiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride CAS No. 62594-45-0

Spiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride

Cat. No.: B14518687
CAS No.: 62594-45-0
M. Wt: 209.71 g/mol
InChI Key: NVNRBGJUVDXIJE-UHFFFAOYSA-N
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Description

Spiro[1,3-dihydroindene-2,2’-pyrrolidine];hydrochloride is a spirocyclic compound characterized by a unique structure where two rings share a single carbon atom. This compound belongs to the class of spiro compounds, which are known for their versatility and significant biological activities. The spirocyclic framework provides a rigid, three-dimensional structure that can interact with various biological targets, making it an attractive candidate for drug discovery and other scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[1,3-dihydroindene-2,2’-pyrrolidine];hydrochloride typically involves multi-component reactions. One common method is the 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles. This reaction can be carried out under mild conditions, often in the presence of a catalyst such as L-proline, and yields high regio- and stereoselective products . Another approach involves the use of microwave-assisted multicomponent reactions, which significantly accelerate the reaction rates and improve yields .

Industrial Production Methods

Industrial production of spirocyclic compounds often employs scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are used to optimize reaction conditions and minimize production costs .

Chemical Reactions Analysis

Types of Reactions

Spiro[1,3-dihydroindene-2,2’-pyrrolidine];hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions are usually carried out in anhydrous solvents to prevent side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield spirocyclic ketones or alcohols, while reduction can produce spirocyclic amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of spiro[1,3-dihydroindene-2,2’-pyrrolidine];hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its antitumor effects . The compound also interacts with neurotransmitter receptors, which may explain its potential use in treating neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[1,3-dihydroindene-2,2’-pyrrolidine];hydrochloride stands out due to its specific spirocyclic framework, which provides a balance between rigidity and flexibility. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various scientific applications .

Properties

CAS No.

62594-45-0

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

spiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride

InChI

InChI=1S/C12H15N.ClH/c1-2-5-11-9-12(6-3-7-13-12)8-10(11)4-1;/h1-2,4-5,13H,3,6-9H2;1H

InChI Key

NVNRBGJUVDXIJE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC3=CC=CC=C3C2)NC1.Cl

Origin of Product

United States

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